N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide
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Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing it from phosphorylating its substrates . This interaction results in changes in the cell cycle, specifically causing a reduction in the phosphorylation of retinoblastoma at Thr821 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the S and G2/M phases . CDK2 is essential for the transition from the G1 to the S phase and also plays a role in the progression of the cell cycle through the G2/M phase . Therefore, the inhibition of CDK2 by the compound can lead to cell cycle arrest .
Result of Action
The compound’s action results in significant antiproliferative activity against a panel of 13 cancer cell lines . Specifically, it has been shown to cause cell cycle arrest at the S and G2/M phases and induce apoptosis . These effects highlight the compound’s potential as a potent and selective CDK2 inhibitor for the treatment of cancer .
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-28(27,16-3-1-8-19-12-16)24-15-6-4-14(5-7-15)23-17-11-18(21-13-20-17)25-10-2-9-22-25/h1-13,24H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGEGKEYRTTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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